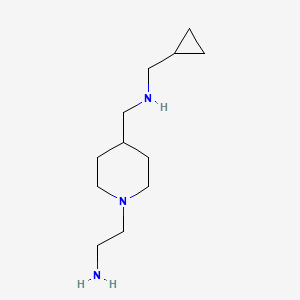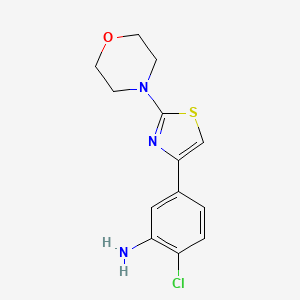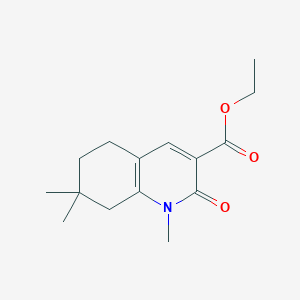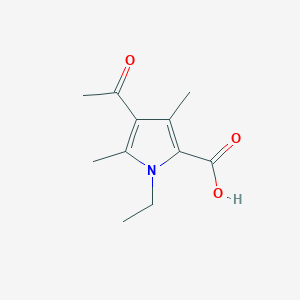![molecular formula C14H13N3O2S B11795593 2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)
2-Tosyl-1H-benzo[d]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tosyl-1H-benzo[d]imidazol-5-amine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological activities and chemical properties. The tosyl group (p-toluenesulfonyl) attached to the benzimidazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-1H-benzo[d]imidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Tosyl Group: The tosyl group is introduced by reacting the benzimidazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete tosylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tosyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under appropriate conditions, resulting in the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).
Oxidation and Reduction: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (potassium carbonate), solvents (toluene, DMF).
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
2-Tosyl-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties, such as antimicrobial, antiviral, and anticancer agents.
Medicine: It is investigated for its potential as a pharmacophore in drug design and development, particularly in targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers due to its versatile reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-Tosyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to form stable complexes with enzymes and receptors, thereby modulating their activity. The benzimidazole core can interact with nucleic acids and proteins, leading to various biological effects such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole-2-thiol: A benzimidazole derivative with a thiol group, known for its antimicrobial and antioxidant properties.
5-Nitro-1H-benzimidazole-2-thiol: A nitro-substituted benzimidazole with potent antibacterial activity.
2-(2-Pyridyl)benzimidazole: A benzimidazole derivative with a pyridyl group, used in coordination chemistry and catalysis.
Uniqueness
2-Tosyl-1H-benzo[d]imidazol-5-amine is unique due to the presence of the tosyl group, which enhances its stability and reactivity compared to other benzimidazole derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C14H13N3O2S |
|---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3O2S/c1-9-2-5-11(6-3-9)20(18,19)14-16-12-7-4-10(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
PRUAQAUCXJINDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)

![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)





